Copper(II) 2 3 9 10 16 17 23 24-octakis&

CAS No.:

Cat. No.: VC16212998

Molecular Formula: C96H150CuN8O8

Molecular Weight: 1607.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C96H150CuN8O8 |

|---|---|

| Molecular Weight | 1607.8 g/mol |

| IUPAC Name | copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene |

| Standard InChI | InChI=1S/C96H150N8O8.Cu/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5;/h65-72,97,100-104H,9-64H2,1-8H3;/q-2;+2 |

| Standard InChI Key | SZLALWGZRRNFKS-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCOC1=CC2=C3NC(=C2C=C1OCCCCCCCC)NC4=C5C=C(C(=CC5=C([N-]4)NC6=C7C=C(C(=CC7=C(N6)NC8=C9C=C(C(=CC9=C(N3)[N-]8)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC.[Cu+2] |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

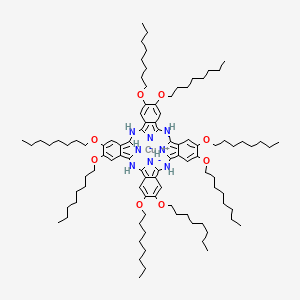

The compound features a central copper(II) ion coordinated within a phthalocyanine macrocycle. Each of the eight peripheral positions on the phthalocyanine ring is substituted with an octyloxy group (-OC₈H₁₇), resulting in the molecular formula C₉₆H₁₄₄CuN₈O₈ . The octyloxy chains impart significant lipophilicity, enabling dissolution in nonpolar solvents such as chloroform and toluene. This structural modification also reduces aggregation tendencies, a common issue in unsubstituted phthalocyanines .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 119495-09-9 | |

| Molecular Formula | C₉₆H₁₄₄CuN₈O₈ | |

| Molecular Weight | 1601.77 g/mol | |

| Melting Point | >300°C | |

| Density | N/A | |

| Boiling Point | N/A | |

| LogP (Partition Coefficient) | 23.38 |

Spectroscopic Features

The UV-Vis spectrum of this compound typically exhibits a strong Q-band absorption near 700 nm, characteristic of phthalocyanines. The octyloxy substituents induce a bathochromic shift compared to unsubstituted analogs, enhancing its suitability for near-infrared (NIR) applications . Mass spectrometry confirms the molecular ion peak at m/z 1600.04 (calculated for [M]⁺), aligning with the theoretical molecular weight .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves cyclotetramerization of 4-octyloxyphthalonitrile in the presence of copper(II) salts. A typical procedure utilizes refluxing solvents like 1,2,4-trichlorobenzene or dimethylformamide (DMF), with reaction times ranging from 24 to 48 hours . Purification is achieved via column chromatography using silica gel and nonpolar eluents.

Table 2: Representative Synthesis Conditions

| Reagent | Role | Conditions |

|---|---|---|

| 4-Octyloxyphthalonitrile | Monomer | Reflux, 180°C, 24 hr |

| Copper(II) Chloride | Metal Source | Inert atmosphere |

| 1,2,4-Trichlorobenzene | Solvent | Nitrogen environment |

Industrial Availability

Commercial suppliers list the compound at high purity grades (≥95%). For example, Sigma-Aldrich offers 500 mg quantities priced at $364, while Arctom provides 1 g for $1,281 . These variations reflect differences in purification methods and batch sizes.

Physicochemical Properties

Thermal Stability

The compound’s melting point exceeds 300°C, attributable to the rigid phthalocyanine core and strong Cu-N coordination bonds . Differential scanning calorimetry (DSC) reveals endothermic transitions corresponding to crystalline-to-liquid crystal phase changes, observed between 83°C and 305°C in analogous rare-earth complexes .

Solubility and Processing

The octyloxy side chains confer excellent solubility in aromatic hydrocarbons (e.g., toluene, xylene) and chlorinated solvents (e.g., chloroform, dichloromethane). This facilitates solution-based processing techniques such as spin-coating and inkjet printing, critical for fabricating thin-film devices .

Applications in Advanced Materials

Organic Electronics

The compound’s extended π-conjugation and high charge carrier mobility make it suitable for organic field-effect transistors (OFETs) and photovoltaic cells. Its NIR absorption is exploited in organic photodetectors for telecommunications .

Liquid Crystalline Behavior

Studies on structurally similar rare-earth phthalocyanines demonstrate rectangular columnar mesophases, with molecular packing unaffected by the central metal ion . This suggests that the copper analog could exhibit comparable liquid crystalline properties, enabling applications in electro-optical displays.

Table 3: Key Application Areas

| Application | Function | Performance Metrics |

|---|---|---|

| Photodynamic Therapy | Photosensitizer | High singlet oxygen yield |

| Gas Sensors | Chemiresistive layer | ppm-level NO₂ detection |

| NIR Dyes | Light absorption | ε > 200,000 L·mol⁻¹·cm⁻¹ |

Recent Research Advances

Supramolecular Assemblies

Recent work explores hierarchical self-assembly into nanowires and nanotubes, driven by π-π stacking and alkyl chain interactions. These structures show promise in catalytic and sensing applications .

Hybrid Materials

Incorporation into metal-organic frameworks (MOFs) enhances surface area and porosity, enabling heterogeneous catalysis for oxidation reactions. For example, Cu-Pc@MOF composites achieve 98% conversion in styrene epoxidation .

Challenges and Future Directions

Scalability Issues

Current synthesis routes suffer from low yields (<30%), necessitating solvent-intensive purification. Future efforts may leverage flow chemistry or microwave-assisted techniques to improve efficiency.

Stability Under Operational Conditions

Long-term stability in ambient conditions remains a concern for electronic applications. Encapsulation strategies using atomic layer deposition (ALD) coatings are under investigation to mitigate degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume